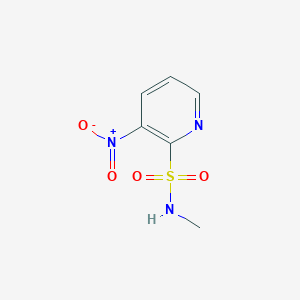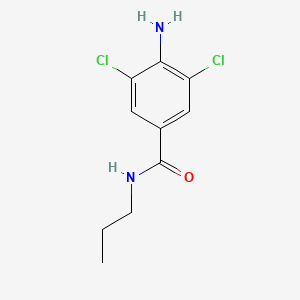
N-Propyl-4-amino-3,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dichloro-N-propylbenzamide is a chemical compound with the molecular formula C10H12Cl2N2O It is characterized by the presence of amino, dichloro, and propyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-dichloro-N-propylbenzamide typically involves the reaction of 3,5-dichloroaniline with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,5-dichloroaniline+propylamine→4-amino-3,5-dichloro-N-propylbenzamide
Industrial Production Methods
In an industrial setting, the production of 4-amino-3,5-dichloro-N-propylbenzamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dichloro-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
4-Amino-3,5-dichloro-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-amino-3,5-dichloro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The amino and dichloro groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-Amino-3,5-dichloro-N-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to other similar compounds.
Conclusion
4-Amino-3,5-dichloro-N-propylbenzamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.
Propriétés
Numéro CAS |
63887-32-1 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
4-amino-3,5-dichloro-N-propylbenzamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h4-5H,2-3,13H2,1H3,(H,14,15) |
Clé InChI |
DHFVYGPWWGWKLT-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



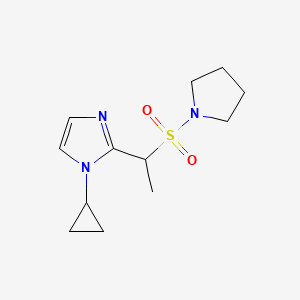
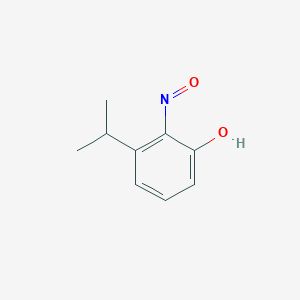
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
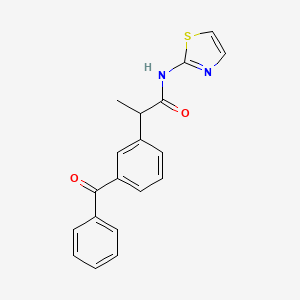

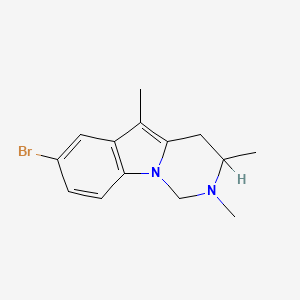
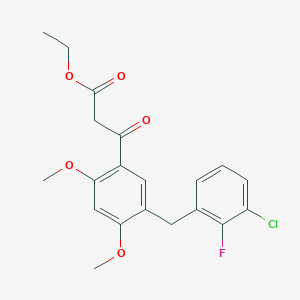
![(2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid](/img/structure/B13945394.png)
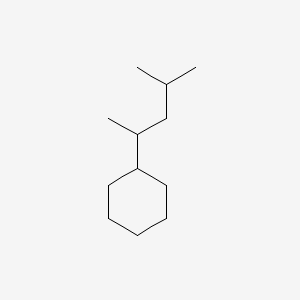
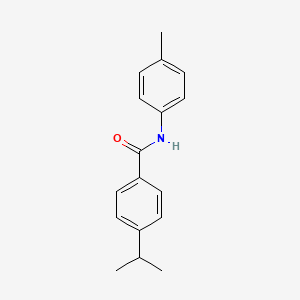
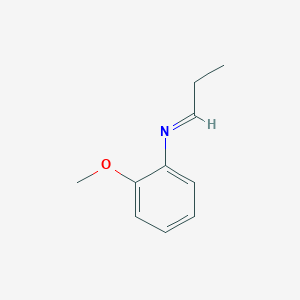
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
